molecular formula C11H13NO2 B1448577 N-cyclopropyl-4-hydroxy-2-methylbenzamide CAS No. 1695438-98-2

N-cyclopropyl-4-hydroxy-2-methylbenzamide

Cat. No.: B1448577
CAS No.: 1695438-98-2
M. Wt: 191.23 g/mol
InChI Key: KHKKVWBCYHQKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-hydroxy-2-methylbenzamide: is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a hydroxyl group, and a methyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-hydroxy-2-methylbenzamide typically involves the following steps:

  • Benzamide Formation: The starting material, benzamide, is synthesized through the reaction of benzoic acid with ammonia.

  • Cyclopropylation: The benzamide undergoes cyclopropylation using cyclopropyl bromide in the presence of a strong base like potassium tert-butoxide.

  • Hydroxylation: The cyclopropylbenzamide is then hydroxylated at the para position using reagents such as hydrobromic acid and hydrogen peroxide.

  • Methylation: Finally, the hydroxylated compound is methylated at the ortho position using methyl iodide and a base like potassium carbonate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-4-hydroxy-2-methylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

  • Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the benzamide nitrogen, replacing the amide group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, acidic conditions.

  • Reduction: Lithium aluminum hydride, anhydrous ether.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: N-cyclopropyl-4-hydroxy-2-methylbenzoic acid.

  • Reduction: N-cyclopropyl-4-hydroxy-2-methylbenzylamine.

  • Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-cyclopropyl-4-hydroxy-2-methylbenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor, which could be useful in drug discovery.

Medicine: Research has explored its use in medicinal chemistry, particularly in the design of new therapeutic agents targeting various diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which N-cyclopropyl-4-hydroxy-2-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of an enzyme, preventing its normal function and thereby modulating biological processes.

Comparison with Similar Compounds

  • N-cyclopropyl-2-hydroxy-4-methylbenzamide

  • N-methyl-4-hydroxy-2-methylbenzamide

  • N-cyclopropyl-4-hydroxybenzamide

Uniqueness: N-cyclopropyl-4-hydroxy-2-methylbenzamide stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-cyclopropyl-4-hydroxy-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-6-9(13)4-5-10(7)11(14)12-8-2-3-8/h4-6,8,13H,2-3H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKKVWBCYHQKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-4-hydroxy-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-4-hydroxy-2-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-cyclopropyl-4-hydroxy-2-methylbenzamide
Reactant of Route 4
N-cyclopropyl-4-hydroxy-2-methylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-cyclopropyl-4-hydroxy-2-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-cyclopropyl-4-hydroxy-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.